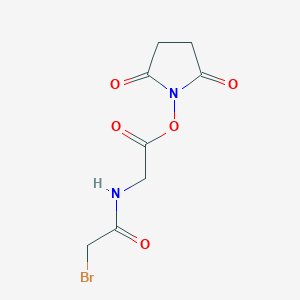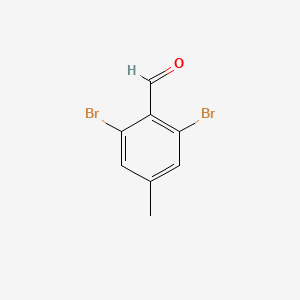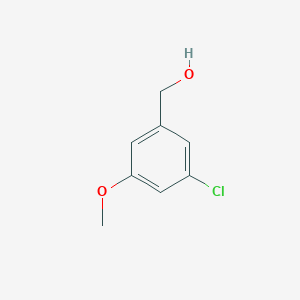
(3-Chloro-5-methoxyphenyl)methanol
Vue d'ensemble
Description
“(3-Chloro-5-methoxyphenyl)methanol” is also known as “3-Chloro-5-methoxybenzyl alcohol”. It has a CAS Number of 82477-68-7 and a molecular weight of 172.61 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(3-Chloro-5-methoxyphenyl)methanol” is1S/C8H9ClO2/c1-11-8-3-6 (5-10)2-7 (9)4-8/h2-4,10H,5H2,1H3 . This indicates that the compound has a molecular formula of C8H9ClO2. Physical And Chemical Properties Analysis
“(3-Chloro-5-methoxyphenyl)methanol” has a boiling point of 37-38 degrees Celsius . It is a solid at room temperature and has a flash point of 130/0.2mm .Applications De Recherche Scientifique
Synthesis of Agrochemicals and Medicinal Compounds
(3-Chloro-5-methoxyphenyl)methanol serves as a precursor in synthetic routes for developing agrochemicals or medicinal compounds. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones highlights the role of chloro-methoxyphenyl derivatives in generating useful adducts for this purpose (Ghelfi et al., 2003).
Pharmaceutical Applications
In pharmaceutical research, compounds derived from (3-Chloro-5-methoxyphenyl)methanol have been explored for their potential biomedical activities. Research into chlorogenic acid derivatives, for example, underscores the significance of methoxy and chloro substituents in developing compounds with potential use in pharmaceuticals, food additives, and cosmetics (Dawidowicz & Typek, 2015).
Photodynamic Therapy (PDT) for Tumors
Methanol-based solvents, including those involving chloro-methoxyphenyl motifs, are crucial in the formulation of photodynamic therapy agents. Studies on m-THPC (FOSCAN®) reveal that methanol's properties can prevent aggregation in therapeutic formulations, thus enhancing the efficacy of PDT treatments (Bonnett, Djelal, & Nguyen, 2001).
Chemical Synthesis and Catalysis
The chemical versatility of (3-Chloro-5-methoxyphenyl)methanol facilitates its use in catalysis and synthetic chemistry. For example, the mechanism of methanol synthesis through CO2 and CO hydrogenation demonstrates the compound's role in catalytic processes and the broader implications for sustainable chemistry practices (Grabow & Mavrikakis, 2011).
Decontamination Applications
The kinetics of La3+-promoted methanolysis of certain phosphonothioates, potentially relevant for the decontamination of chemical warfare agents, illustrates another application. Here, derivatives of chloro-methoxyphenyl compounds might be utilized in developing more efficient decontamination methods (Dhar, Edwards, & Brown, 2011).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and wearing protective gloves, eye protection, and face protection .
Propriétés
IUPAC Name |
(3-chloro-5-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELQQMWFPQWRGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512715 | |
| Record name | (3-Chloro-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-5-methoxyphenyl)methanol | |
CAS RN |
82477-68-7 | |
| Record name | 3-Chloro-5-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82477-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


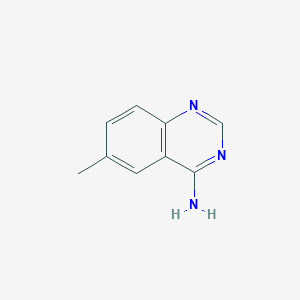
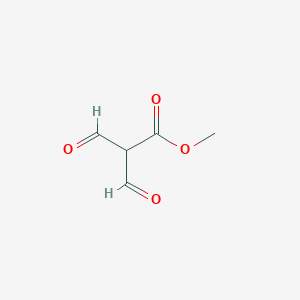
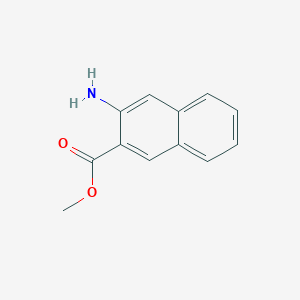
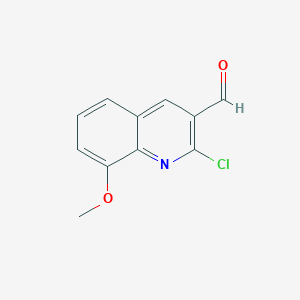
![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)
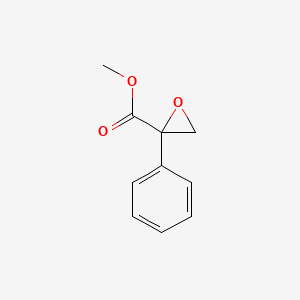
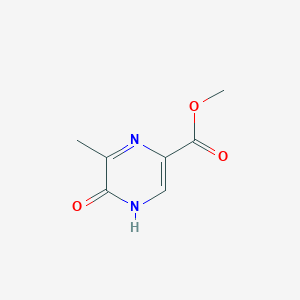
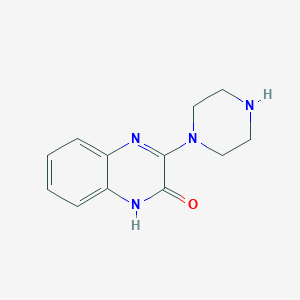
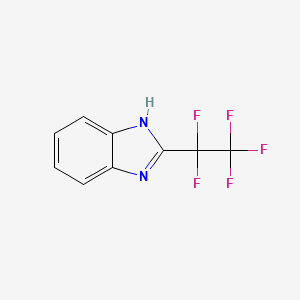
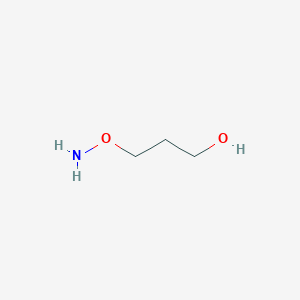
![[3,4'-Bipyridin]-6-amine](/img/structure/B1601119.png)
![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1601122.png)
